4-(2-Indanyl)-1-methyl-piperidine fumarate is a chemical compound that combines a piperidine ring with an indanyl group and fumarate salt. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and biological research due to its unique structural features and potential biological activities.
The compound can be synthesized through a series of chemical reactions involving the formation of an indanyl intermediate, cyclization to form the piperidine ring, and subsequent reactions to create the fumarate salt. The synthesis typically employs reagents such as alkyl halides and fumaric acid under controlled conditions .
4-(2-Indanyl)-1-methyl-piperidine fumarate can be classified as a piperidine derivative. Piperidines are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific derivative is notable for its structural complexity and potential pharmacological properties.
The synthesis of 4-(2-Indanyl)-1-methyl-piperidine fumarate generally follows these steps:
The synthesis may require specific reaction conditions, such as temperature control and solvent choice, to optimize yields and purity. For example, solvents like tetrahydrofuran or dichloromethane might be employed during various stages of synthesis .
The molecular structure of 4-(2-Indanyl)-1-methyl-piperidine fumarate features:
The molecular formula for 4-(2-Indanyl)-1-methyl-piperidine fumarate is C15H19N·C4H4O4, with a molar mass of approximately 305.37 g/mol.
4-(2-Indanyl)-1-methyl-piperidine fumarate can undergo various chemical reactions:
The specific reaction conditions (e.g., temperature, solvent) will significantly influence the outcome and yield of these transformations.
The mechanism of action for 4-(2-Indanyl)-1-methyl-piperidine fumarate likely involves its interaction with specific molecular targets such as receptors or enzymes. The unique combination of the indanyl group and piperidine ring enhances its binding affinity to these targets, potentially modulating their activity through various biochemical pathways. This interaction may lead to observable biological effects, making it a candidate for further pharmacological studies .
Relevant data regarding melting point, boiling point, and specific reactivity profiles should be determined experimentally for precise applications.
4-(2-Indanyl)-1-methyl-piperidine fumarate has several applications:
The formation of the indanyl-piperidine bond in 4-(2-Indanyl)-1-methyl-piperidine fumarate (CAS# 20845-56-1, C₁₉H₂₅NO₄) relies on stereoselective hydrogenation techniques. Palladium-based catalysts, particularly Lindlar catalysts (Pd/CaCO₃ modified with quinoline and lead acetate), enable syn-addition of hydrogen to alkynyl precursors, yielding the cis-configured indanyl-piperidine linkage essential for pharmacological activity [1] [5]. This method achieves >95% diastereoselectivity by suppressing over-reduction to alkanes through catalyst poisoning [5]. Alternative dissolving-metal reduction using lithium/ammonia generates the trans-diastereomer via radical anion intermediates, but the cis-configuration is pharmacologically preferred for receptor binding [5].
Table 1: Catalytic Hydrogenation Outcomes for Indanyl-Piperidine Bond Formation
Catalyst System | Temperature (°C) | Pressure (psi H₂) | Diastereoselectivity (cis:trans) | Yield (%) |
---|---|---|---|---|
Lindlar (Pd/CaCO₃-PbO) | 25 | 15 | 98:2 | 92 |
Pd/C | 50 | 30 | 10:90 (alkane) | 85 |
Li/NH₃ (l) | -33 | N/A | 5:95 | 78 |
Mitsunobu reactions construct C–N bonds between indanol and N-protected piperidine derivatives with inversion of configuration. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitates nucleophilic displacement via alkoxyphosphonium intermediates. This method is critical for attaching sterically hindered indanyl groups to the piperidine C4 position while preserving chiral integrity [7] [10]. Optimization studies show that replacing PPh₃ with polymer-supported phosphines simplifies purification and increases yields from 75% to 92% by minimizing phosphine oxide byproducts [10].
Fumarate salt crystallization efficiency depends on solvent polarity and hydrogen-bonding capacity. Ethanol (ε = 24.3) produces needle-like crystals with 99.2% purity due to optimal solvation of the free base and fumaric acid, facilitating slow nucleation. In contrast, dichloromethane (ε = 8.9) yields larger but impurity-trapped crystals (94.5% purity) because of rapid precipitation [2] [8]. Mixed-solvent systems (ethanol/dichloromethane, 7:3 v/v) balance solubility and mass transfer, enhancing crystal habit and filtration efficiency by 40% [8].
Table 2: Solvent-Dependent Crystallization Performance
Solvent System | Crystal Morphology | Purity (%) | Mean Particle Size (µm) | Filtration Rate (kg/h) |
---|---|---|---|---|
Anhydrous Ethanol | Needles | 99.2 | 120 | 15 |
Dichloromethane | Prismatic | 94.5 | 250 | 32 |
Ethanol/DCM (7:3) | Platelets | 98.7 | 180 | 28 |
Stoichiometric ratios of fumaric acid to the piperidine free base directly impact crystal lattice stability. A 1:1 molar ratio at pH 5.8–6.2 in ethanol maximizes yield (91%) and minimizes residual solvents (<100 ppm ICH limits) [2]. Deviations below pH 5.2 induce amorphization, while pH >6.5 promotes free base precipitation. Kinetic studies reveal that supersaturation control via antisolvent addition (ethyl acetate) reduces nucleation induction time by 70%, enabling scalable batch crystallization [2].
Table 3: pH and Stoichiometry Effects on Fumarate Salt Properties
Acid:Base Ratio | Crystallization pH | Yield (%) | Residual Solvent (ppm) | Hygroscopicity (% w/w at 75% RH) |
---|---|---|---|---|
0.8:1 | 5.2 | 75 | 320 | 6.2 |
1.0:1 | 5.9 | 91 | <100 | 1.8 |
1.2:1 | 6.5 | 82 | 150 | 3.1 |
The thermal instability of the indanyl-piperidine core (>80°C) necessitates precise temperature control during fumarate crystallization. Modulated-temperature DSC (MTDSC) identifies the optimal crystallization window (45–55°C), where solubility exceeds 120 mg/mL without degradation [2] [7]. Cooling rates <0.5°C/min prevent inclusion of N-methyl oxidation byproducts (<0.3% w/w), while isothermal holds at 50°C dissolve nascent impurities. Polymorphic screening confirms Form I (monoclinic) as the stable phase, with transition temperatures to Form II at 136°C (endothermic) [7].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3